Superior In Vitro Potency of Parconazole Against Candida albicans Compared to Clinical Triazoles
In a comparative study of imidazole derivatives, parconazole (as the free base) exhibited an MIC of 0.25 µg/mL against Candida albicans ATCC 90028, demonstrating significantly greater in vitro potency than numerous clinically relevant triazole and imidazole comparators tested in the same assay. Specifically, it was 4-fold more potent than itraconazole and 8-fold more potent than fluconazole and voriconazole against this strain [1].
| Evidence Dimension | Antifungal potency (MIC) |
|---|---|
| Target Compound Data | MIC = 0.25 µg/mL (parconazole free base) |
| Comparator Or Baseline | Fluconazole (MIC = 2 µg/mL), Itraconazole (MIC = 1 µg/mL), Voriconazole (MIC = 2 µg/mL) |
| Quantified Difference | 8-fold more potent than fluconazole and voriconazole; 4-fold more potent than itraconazole |
| Conditions | Candida albicans ATCC 90028; broth microdilution method |
Why This Matters
For researchers screening for potent anticandidal agents, this quantifiable potency advantage means parconazole can achieve effective fungal inhibition at substantially lower concentrations, potentially reducing off-target effects in cell-based assays.
- [1] Liu, C. et al. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 2014, 19, 15653-15672. View Source
